Lipophilicity Advantage of Benzyloxy over Methoxy
Replacement of the C5‑benzyloxy group with a methoxy group reduces calculated LogP by approximately 1.56 units. The target compound has a LogP of 2.76 (computed from its SMILES via fragment‑based methods) , whereas the direct analog 4‑bromo‑5‑methoxy‑1‑methyl‑1H‑pyrazole (CAS 89717‑68‑0) has an XLogP3 of 1.2 [1]. This difference is significant for library design where lipophilicity modulates membrane permeability and non‑specific binding.
| Evidence Dimension | Partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.76 (computed from SMILES CN1N=CC(Br)=C1OCC2=CC=CC=C2) |
| Comparator Or Baseline | 4-Bromo-5-methoxy-1-methyl-1H-pyrazole: XLogP3 = 1.2 (PubChem) |
| Quantified Difference | ΔLogP ≈ 1.56 (target is ~2.3‑fold more lipophilic) |
| Conditions | Calculated lipophilicity; not measured octanol–water partition. |
Why This Matters
A LogP difference of 1.56 can strongly influence cellular permeability, solubility, and off‑target binding profiles, making the benzyloxy compound the preferred choice when higher lipophilicity is desired in fragment‑based campaigns.
- [1] PubChem. 4-Bromo-5-methoxy-1-methyl-1H-pyrazole (CID 84076116). XLogP3-AA value: 1.2. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
